2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide
Description
This compound features a structurally intricate core comprising a tricyclic 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene system fused with an indole moiety and a sulfanylacetamide side chain. The indole group (1H-indol-3-yl) is linked via an ethyl bridge to the tricyclic scaffold, while the acetamide is substituted with a 2-phenylethyl group.
Properties
IUPAC Name |
2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4O2S2/c35-26(31-16-14-20-8-2-1-3-9-20)19-37-30-33-27-23-11-5-7-13-25(23)38-28(27)29(36)34(30)17-15-21-18-32-24-12-6-4-10-22(21)24/h1-13,18,32H,14-17,19H2,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZPSGQFWOBBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2CCC4=CNC5=CC=CC=C54)SC6=CC=CC=C63 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-ethylamine with a suitable aldehyde to form an intermediate Schiff base, followed by cyclization and thiolation reactions to introduce the thia-diazatricyclic core. The final step involves the acylation of the intermediate with 2-phenylethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The thia-diazatricyclic core can interact with cellular pathways, influencing processes such as cell proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Containing Acetamides
- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a–w)
- Structural Similarities : These compounds share an indole core linked to a heterocyclic system (1,3,4-oxadiazole) and a sulfanylacetamide side chain. The target compound replaces the oxadiazole with a tricyclic thiadiazole system and incorporates a phenylethyl group instead of aryl substituents (e.g., 4-methylphenyl in 8g ) .
- Synthesis : Both classes utilize nucleophilic substitution for sulfanyl linkage formation. However, the tricyclic core in the target compound likely requires multi-step cyclization, contrasting with the straightforward 1,3-dipolar cycloaddition used for oxadiazoles .
- Bioactivity : Derivatives like 8g exhibit enzyme inhibition (e.g., acetylcholinesterase), suggesting the target compound may share similar mechanisms due to indole’s role in binding aromatic residues .
Triazole-Linked Acetamides (6a–m)
- Example : 6b (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide)
- Structural Differences : The target compound replaces the triazole and naphthalene groups with a tricyclic thiadiazole and indole-ethyl group. The phenylethyl substituent in the target compound may enhance lipophilicity compared to 6b ’s nitroaryl group .
- Spectroscopic Data : Both compounds show characteristic IR peaks for C=O (~1670 cm⁻¹) and NH (~3260 cm⁻¹), confirming acetamide functionality. However, the tricyclic system in the target compound may introduce additional UV/Vis absorbance due to extended conjugation .
Trifluoroacetyl-Indolyl Acetamides (4f–g)
- Example: 4f ((E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide) Functional Group Contrast: The trifluoroacetyl group in 4f enhances metabolic stability, whereas the target compound’s thiadiazole tricycle may improve rigid binding to planar enzyme pockets.
Quantitative Structural and Bioactivity Comparison
Research Findings and Implications
- Synthetic Challenges : The tricyclic thiadiazole core in the target compound necessitates advanced cyclization strategies, unlike the modular click chemistry used for triazoles or oxadiazoles .
- 3D Similarity Metrics : Using PubChem3D’s criteria (shape similarity ≥0.8, feature similarity ≥0.5), the target compound’s rigid tricycle may show higher shape similarity (ST) to planar heterocycles like 8g but lower feature similarity (CT) due to its unique sulfur and nitrogen arrangement .
- Neighbor Preference Index (NPI): The phenylethyl group may place the compound in bioactive subspaces (e.g., kinase inhibitors) with extreme NPI values, as seen in annotated PubChem subsets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
